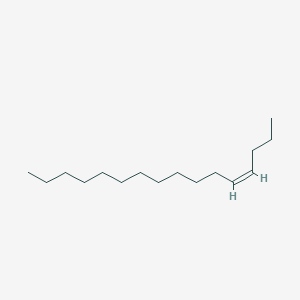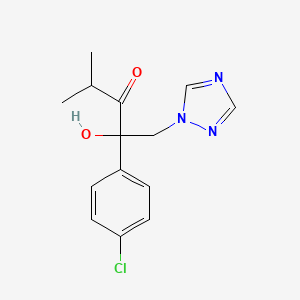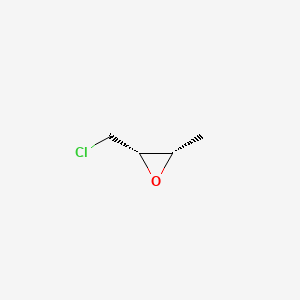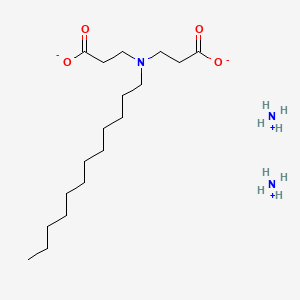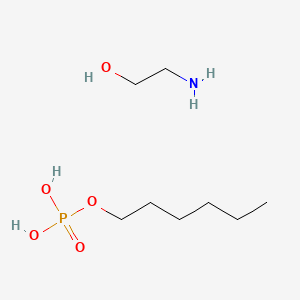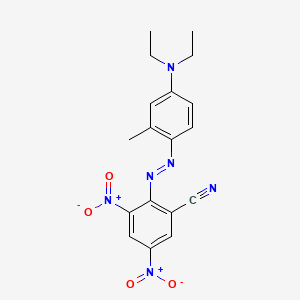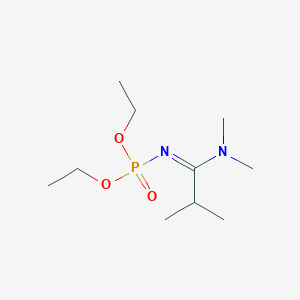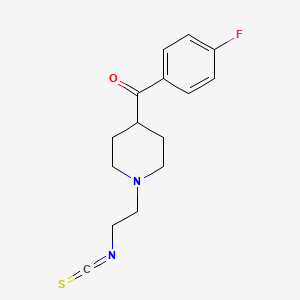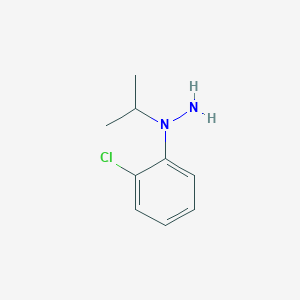
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is a chemical compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a 2-chlorophenyl group and a 1-methylethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of nitro compounds using hydrazine under acidic conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.
Ullmann Reaction: Another method involves the Ullmann reaction, where a halogenated aromatic compound (such as 2-chlorophenyl) is coupled with hydrazine in the presence of a copper catalyst to form the desired hydrazine derivative.
Industrial Production Methods: Hydrazine derivatives are often produced on an industrial scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters (temperature, pressure, solvent) is crucial to achieving efficient production.
Types of Reactions:
Oxidation: Hydrazine derivatives can undergo oxidation reactions to form various oxidized products, such as hydrazones and azo compounds.
Reduction: These compounds can also be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involving hydrazine derivatives often result in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Hydrazones: Formed through the reaction of hydrazine derivatives with carbonyl compounds.
Azo Compounds: Resulting from the oxidation of hydrazine derivatives.
Amines: Produced through the reduction of hydrazine derivatives.
Scientific Research Applications
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Hydrazine derivatives are employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
2-Chlorophenylhydrazine: Similar to the compound but lacks the 1-methylethyl group.
Methylhydrazine: Contains a methyl group instead of the 1-methylethyl group.
p-Toluenesulfonyl Hydrazide: Another hydrazine derivative with a different aromatic substituent.
Uniqueness: Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives.
Properties
CAS No. |
4844-07-9 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-1-propan-2-ylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,11H2,1-2H3 |
InChI Key |
YUXABENTEGROET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


